Pentane, 1,5-bis(methylthio)-

CAS No.: 54410-63-8

Cat. No.: VC16063651

Molecular Formula: C7H16S2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54410-63-8 |

|---|---|

| Molecular Formula | C7H16S2 |

| Molecular Weight | 164.3 g/mol |

| IUPAC Name | 1,5-bis(methylsulfanyl)pentane |

| Standard InChI | InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 |

| Standard InChI Key | AHJYQSDQHJYGCW-UHFFFAOYSA-N |

| Canonical SMILES | CSCCCCCSC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

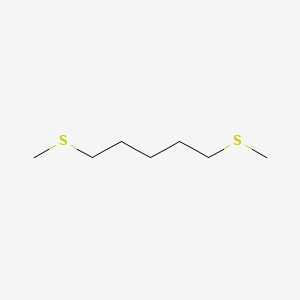

Pentane, 1,5-bis(methylthio)- is a linear aliphatic compound with the molecular formula C₇H₁₆S₂ and a molecular weight of 164.332 g/mol . Its IUPAC name, 1,5-bis(methylsulfanyl)pentane, reflects the presence of two methylthio (-S-CH₃) groups attached to the terminal carbons of a pentane backbone. Alternative names include 2,8-dithianonane and 1,5-bis-methylmercapto-pentan, though these are largely historical or context-specific .

Structural Characteristics

The compound’s structure (Fig. 1) features a five-carbon chain with sulfur atoms at positions 1 and 5, each bonded to a methyl group. This configuration confers significant hydrophobicity, as indicated by its LogP value of 2.88 , and influences its reactivity in nucleophilic substitutions. The bond angles and torsional strain of the pentane backbone are critical to its conformational flexibility, enabling interactions in catalytic systems .

Physical and Chemical Properties

Physicochemical Parameters

The compound exhibits the following key properties :

| Property | Value | Conditions |

|---|---|---|

| Density | 0.955 g/cm³ | 25°C |

| Boiling Point | 225.9°C | 760 mmHg |

| Flash Point | 83.1°C | Closed cup |

| Refractive Index | 1.498 | 20°C |

| Vapor Pressure | Not reported | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) | Experimental data |

Spectroscopic and Chromatographic Data

-

Mass Spectrometry: The exact mass is 164.069 g/mol, with a base peak at m/z 164 corresponding to the molecular ion .

-

Nuclear Magnetic Resonance (NMR): Predicted shifts include δ 1.35–1.45 ppm (pentane backbone CH₂), δ 2.10 ppm (S-CH₃), and δ 2.50–2.70 ppm (S-CH₂) .

Synthesis and Manufacturing

Historical Synthetic Routes

Early synthesis methods, such as those by Protiva et al. (1953), involved the reaction of 1,5-dibromopentane with sodium methanethiolate in ethanol, yielding the product in moderate purity . Walker (1950) optimized this approach by employing phase-transfer catalysis, achieving higher yields under milder conditions .

Modern Methodologies

Lissel et al. (1986) developed a high-yield (80%) route using 1,5-pentanediol as a starting material, which was sequentially converted to the dithiol intermediate before methylation with methyl iodide . A patent by The University of Wales Swansea (1998) describes a scalable process using continuous-flow reactors, reducing reaction times and improving purity (>95%) .

Reaction Scheme:

Purification and Quality Control

Post-synthesis purification typically involves fractional distillation under reduced pressure (BP: 225.9°C at 760 mmHg) . Analytical methods such as GC-MS and HPLC are employed to verify purity, with commercial batches often exceeding 98% .

Applications and Industrial Relevance

Organic Synthesis

The compound serves as a ligand precursor in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its sulfur atoms coordinate to metal centers, stabilizing reactive intermediates .

Specialty Chemicals

Classified under HS Code 2930909090 (organo-sulfur compounds), it is utilized in:

-

Lubricant additives: Enhances thermal stability in high-performance engines.

-

Agrochemicals: Intermediate in the synthesis of sulfur-containing pesticides .

Patent Landscape

The EP866049 A2 patent (1998) highlights its use in producing photoresist materials for semiconductor manufacturing, leveraging its low volatility and compatibility with lithographic processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume